molecular formula C11H19N5O2 B1625104 tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate CAS No. 91419-64-6

tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate

Cat. No.: B1625104
CAS No.: 91419-64-6
M. Wt: 253.3 g/mol
InChI Key: IJGIPCAPKVENLU-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate (CAS 91419-64-6) is a piperidine derivative of interest in chemical and pharmaceutical research. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a 1H-tetrazole heterocycle at the 3-position . The Boc group is a crucial functionality in synthetic organic chemistry, protecting the amine during multi-step synthesis and allowing for facile deprotection under mild acidic conditions. The tetrazole ring is a versatile pharmacophore and bioisostere, often used to mimic a carboxylic acid group, which can enhance metabolic stability and bioavailability in drug candidates . With a molecular formula of C11H19N5O2 and a molecular weight of 253.30 g/mol, this building block is a valuable intermediate for discovering new biologically active molecules . It is supplied for industrial and scientific research applications. This product is strictly For Research Use Only. It is not intended for human or animal use, nor for any other form of application. Please consult the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

tert-butyl 3-(2H-tetrazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)16-6-4-5-8(7-16)9-12-14-15-13-9/h8H,4-7H2,1-3H3,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGIPCAPKVENLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435733
Record name tert-Butyl 3-(2H-tetrazol-5-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91419-64-6
Record name tert-Butyl 3-(2H-tetrazol-5-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The introduction of a tetrazole ring into piperidine derivatives typically follows two primary pathways: (1) [3+2] cycloaddition between nitriles and azides, and (2) nucleophilic substitution of halogenated intermediates with pre-formed tetrazole anions. The Boc group’s stability under acidic and basic conditions makes it compatible with these reactions, provided optimal conditions are maintained.

[3+2] Cycloaddition Route via Nitrile Intermediate

Synthesis of Tert-Butyl 3-Cyanopiperidine-1-Carboxylate

The precursor tert-butyl 3-cyanopiperidine-1-carboxylate is synthesized through sequential functionalization of piperidine. First, the Boc group is introduced by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. Subsequent cyanation at the 3-position is achieved via:

  • Method A : Alkylation of tert-butyl piperidine-1-carboxylate with cyanide sources (e.g., KCN) using a bromo or tosyl leaving group.
  • Method B : Oxidation of a 3-aminopiperidine intermediate to a nitrile via diazotization and treatment with CuCN.
Optimization Considerations
  • Regioselectivity : Steric hindrance at the 3-position necessitates careful control of reaction conditions to avoid byproducts.
  • Yield : Method B typically achieves higher yields (70–80%) compared to Method A (50–60%) due to fewer competing side reactions.

Tetrazole Formation via Cycloaddition

The nitrile intermediate undergoes a Huisgen-type [3+2] cycloaddition with sodium azide (NaN₃) in the presence of a Lewis acid catalyst (e.g., ZnBr₂ or NH₄Cl).

$$
\text{tert-Butyl 3-cyanopiperidine-1-carboxylate} + \text{NaN}3 \xrightarrow{\text{ZnBr}2, \text{DMF}} \text{tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate}
$$

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF) or water/ethanol mixtures.
  • Temperature: 100–120°C for 12–24 hours.
  • Yield: 65–85%, depending on catalyst loading and purity of the nitrile precursor.

Nucleophilic Substitution Route via Halogenated Intermediate

Synthesis of Tert-Butyl 3-Bromopiperidine-1-Carboxylate

Bromination at the 3-position is achieved using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) on tert-butyl 3-hydroxypiperidine-1-carboxylate.

Procedure :

  • Protect piperidine-3-ol with Boc anhydride.
  • React with PBr₃ in dichloromethane at 0°C.
  • Purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 75–90%.

Comparative Analysis of Synthetic Routes

Parameter Cycloaddition Route Substitution Route
Starting Material Cost Moderate High
Reaction Steps 2 3
Overall Yield 70–85% 50–65%
Scalability Industrial-friendly Limited by Cu catalyst cost
Purification Complexity Moderate High

Industrial-Scale Production Considerations

Cycloaddition Route Optimization

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time (6–8 hours).
  • Catalyst Recycling : ZnBr₂ can be recovered via aqueous extraction, reducing costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the tetrazole ring or the piperidine moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or tetrazole rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction could produce reduced piperidine compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophiles employed.

Scientific Research Applications

Synthetic Routes

StepDescription
1Reaction of piperidine derivatives with tetrazole compounds.
2Use of tert-butyl chloroformate to introduce the tert-butyl ester group.
3Conducting reactions in the presence of bases like triethylamine.

Medicinal Chemistry

tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate serves as an important intermediate in synthesizing biologically active compounds. Its unique structure allows for modifications that enhance binding affinity and selectivity towards specific biological targets, particularly G protein-coupled receptors (GPCRs) . These interactions are crucial for developing new therapeutic agents aimed at treating various conditions.

Research indicates that this compound can modulate enzyme interactions and receptor binding, making it valuable in studying pharmacodynamics. The tetrazole moiety often correlates with improved solubility and bioavailability, enhancing the compound's pharmacological profile .

Industrial Applications

In addition to its role in medicinal chemistry, this compound can be utilized in developing new materials with specific properties, such as polymers and coatings . Its versatility makes it suitable for various applications across industries.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • PCSK9 Inhibition : Research has explored its role as an intermediate in synthesizing small molecule inhibitors targeting PCSK9, which is crucial for lowering LDL cholesterol levels. This application highlights its potential in cardiovascular health .
  • NLRP3 Inflammasome Modulation : In vitro studies have demonstrated that derivatives of this compound can inhibit NLRP3-dependent pyroptosis and IL-1β release, indicating potential therapeutic applications in inflammatory diseases .

Summary of Research Findings

Study FocusKey Findings
PCSK9 InhibitionIntermediate for synthesizing small molecule inhibitors for cholesterol management .
NLRP3 ModulationInhibits pyroptosis and IL-1β release, suggesting anti-inflammatory properties .

Mechanism of Action

The mechanism of action of tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological moieties, allowing the compound to bind to enzymes or receptors in a manner similar to natural substrates. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₁H₁₉N₅O₂
  • Functional Groups :
    • Tetrazole (1H-tetrazol-5-yl) : Imparts acidity (pKa ~4.9) and mimics carboxylate interactions.
    • tert-Butyl Carbamate : Enhances lipophilicity and protects the amine group during synthesis.

Pharmacological Relevance:

This compound has been identified as a prospective antidiabetic agent due to its structural similarity to carboxylate-containing pharmaceuticals. Molecular docking studies suggest it inhibits enzymes involved in glucose metabolism, with an IC₅₀ value of 7.12 μM reported for analogous carboxylate compounds .

Comparison with Similar Compounds

Structural and Functional Analogues:

The following table summarizes key analogues of tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate, highlighting structural variations and their implications:

Compound Name / ID Structural Features Molecular Weight (g/mol) Purity (%) Biological Activity / Application Reference
This compound Piperidine + tetrazole + tert-butyl carbamate 253.30 N/A Antidiabetic (IC₅₀: 7.12 μM for analogues)
tert-Butyl 4-(3-(5-(1H-tetrazol-5-yl)benzo[c]isoxazol-3-yl)phenoxy)piperidine-1-carboxylate Piperidine + benzoisoxazole + tetrazole + tert-butyl carbamate 487.45 >95 Kinase inhibition (IPMK target)
tert-Butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate Piperidine + indazole + pyrimidine + tert-butyl carbamate 454.50 99.99 Undisclosed (likely anticancer/kinase)
(S)-tert-Butyl 3-(6-hydrazinyl-5-methoxypyrimidin-4-ylamino)piperidine-1-carboxylate Piperidine + hydrazinyl-pyrimidine + tert-butyl carbamate 366.41 N/A Probable nucleoside analogue
tert-Butyl 4-((((2-chlorothiazol-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate Piperidine + chlorothiazole + tert-butyl carbamate 359.87 N/A Antimicrobial/antiviral applications

Key Observations:

Tetrazole vs. Benzoisoxazole :

  • The benzoisoxazole analogue (487.45 g/mol) in exhibits higher molecular weight and kinase inhibition activity due to its planar aromatic system, which enhances target binding . In contrast, the tetrazole in the parent compound improves solubility and mimics carboxylate interactions critical for antidiabetic activity .

Heterocyclic Additions :

  • Chlorothiazole-containing derivatives () introduce electronegative atoms (Cl, S), broadening antimicrobial activity but reducing metabolic stability compared to tetrazole-based compounds .

Bioisosteric Replacements :

  • Hydrazinyl-pyrimidine () and pyrimidine-carboxamido groups () replace tetrazole, altering electronic properties and hydrogen-bonding capacity. These changes may shift therapeutic targets from antidiabetic to anticancer pathways .

Antidiabetic Potential:

  • The tetrazole group in this compound mimics carboxylate interactions with α-glucosidase and AMPK, enzymes critical in glucose homeostasis. This mechanism is shared with commercial drugs like sitagliptin, though direct comparative studies are pending .

Pharmacokinetic Considerations:

  • Tetrazole-containing compounds generally exhibit higher metabolic stability than carboxylate analogues, as seen in the prolonged half-life of the parent compound compared to Ugirinema’s 2014 carboxylate derivatives .

Biological Activity

Chemical Structure and Properties
tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate is a compound characterized by the molecular formula C11H19N5O2C_{11}H_{19}N_{5}O_{2} and a molecular weight of approximately 253.30 g/mol. The structure includes a piperidine ring substituted at the 3rd position with a 1H-tetrazol-5-yl group and a tert-butyl carboxylate moiety, which contributes to its biological activity and versatility in synthetic applications.

Biological Activity
This compound exhibits significant biological activity, particularly as a ligand for G protein-coupled receptors (GPCRs). Its ability to bind and activate these receptors suggests potential therapeutic applications in treating various conditions, including neurological disorders and cancer . The tetrazole moiety is known for enhancing pharmacological profiles, including improved solubility and bioavailability, which are critical for drug development.

The mechanism of action involves the interaction of this compound with specific molecular targets. The tetrazole ring can mimic biological moieties, allowing the compound to bind to enzymes or receptors akin to natural substrates. This interaction can modulate the activity of the target, leading to various biological effects .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • GPCR Interaction : Research indicates that modifications to the piperidine or tetrazole moieties can significantly influence binding affinity and selectivity towards specific GPCRs, which are crucial for drug efficacy .
  • Therapeutic Applications : The compound has been investigated for its potential in treating conditions such as anxiety, depression, and other neuropsychiatric disorders due to its GPCR modulation capabilities .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is presented below:

Compound NameMolecular FormulaUnique Features
tert-butyl 4-hydroxy-4-(1H-tetrazol-5-yl)piperidine-1-carboxylateC11H19N5O3Hydroxyl group at position 4 enhances solubility
tert

Q & A

Q. What analytical techniques quantify this compound in biological matrices?

  • Methodological Answer :
  • HPLC-MS/MS : Use C18 columns (2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile gradient. Monitor m/z 293.2 → 156.1 transition .
  • Sample Prep : Protein precipitation (acetonitrile) or SPE (Oasis HLB cartridges) for plasma/brain homogenates. Validate recovery rates (≥85%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate
Reactant of Route 2
tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate

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